![molecular formula C15H15FN2O3S B2898515 (Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 898371-98-7](/img/structure/B2898515.png)

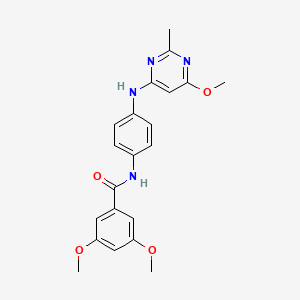

(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

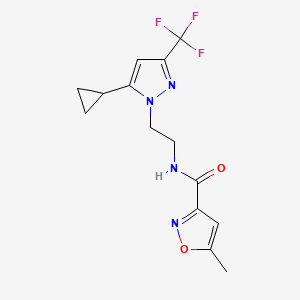

The compound contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals . The compound also contains a fluoro group and a carboxamide group, which can significantly affect its chemical properties and biological activity.

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring, fluoro group, and carboxamide group would all contribute to the overall structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. For example, the benzothiazole ring might undergo electrophilic substitution reactions, while the carboxamide group could participate in nucleophilic acyl substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzothiazole ring might increase its stability and rigidity, while the fluoro group could affect its polarity and reactivity .

Aplicaciones Científicas De Investigación

Fluorescent Probing for Cysteine Detection

This compound has been utilized in the development of fluorescent probes for the selective sensing of cysteine (Cys) in biological systems . The probe’s ability to achieve a significant fluorescence enhancement in the presence of Cys makes it a powerful tool for biological imaging and diagnostics.

Cytotoxicity Studies in Cancer Research

Derivatives of benzothiazole, such as the one , have shown promising results in cytotoxicity studies against human cancer cell lines . These studies are crucial for the development of new chemotherapeutic agents.

Antibacterial Activity

The antibacterial properties of benzothiazole derivatives make them candidates for the development of new antibacterial agents. Their effectiveness against various bacterial strains has been a subject of research, which is vital in the era of increasing antibiotic resistance .

Synthesis of Aromatic Azo Compounds

Compounds with a benzothiazole moiety are important in the synthesis of aromatic azo compounds, which have wide applications in functional materials due to their -N=N- double bonds and large π electron conjugation system .

Development of UV Photodetectors

The electronic structure of benzothiazole derivatives makes them suitable for use in ultraviolet (UV) photodetectors, which have applications in environmental monitoring, chemical sensing, and optical communication .

Organic Electronics

The rigid planar structure and high oxidative stability of thiazolo[5,4-d]thiazoles, a related class of compounds, suggest that our compound could be explored for use in organic electronics, particularly in the development of efficient intermolecular π–π overlap, which is essential for electronic devices .

Functional Nanomaterials

The compound’s structure, featuring a benzothiazole core, is potentially useful in the design and preparation of functional nanomaterials. These materials can be tailored for specific properties and functions, including light-responsive behaviors .

Optical Functional Materials

Due to the presence of the benzothiazole unit, this compound may contribute to the field of optical functional materials. Its structural features could be harnessed to design materials that respond to light, which is a desirable property for applications like smart coatings and sensors .

Mecanismo De Acción

The mechanism of action would depend on the biological target of the compound. Benzothiazoles are known to have various biological activities, including antimicrobial, antifungal, and anticancer activities . The specific mechanism of action would depend on the exact structure of the compound and its interaction with its biological target.

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c1-2-6-18-13-10(16)4-3-5-12(13)22-15(18)17-14(19)11-9-20-7-8-21-11/h3-5,9H,2,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXCXMORPKNMRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC=C2SC1=NC(=O)C3=COCCO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2898432.png)

![3-[[2-[1-(Aminomethyl)cyclohexyl]acetyl]amino]-4-pyrrolidin-1-ylbenzamide;hydrochloride](/img/structure/B2898436.png)

![N-(3,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2898438.png)

![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2898439.png)

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-1-carboxylic acid](/img/structure/B2898440.png)

![Benzyl N-[(1S,3R)-3-(fluorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2898443.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2898448.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2898453.png)